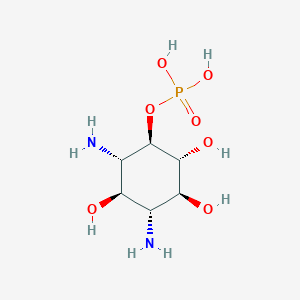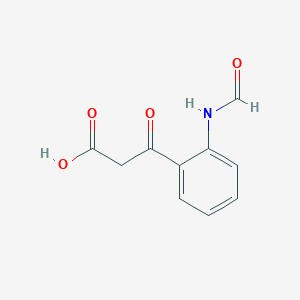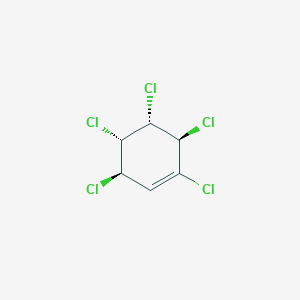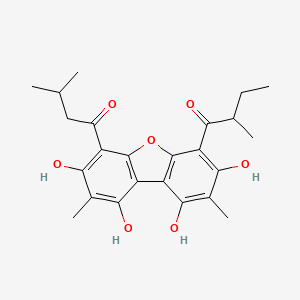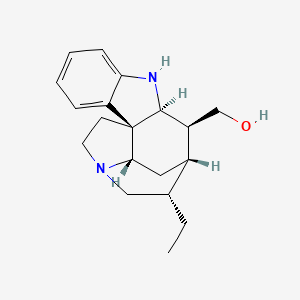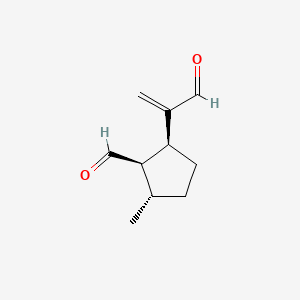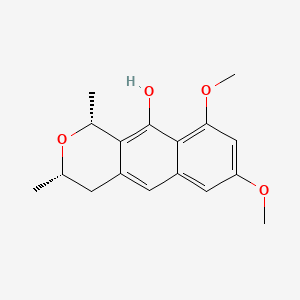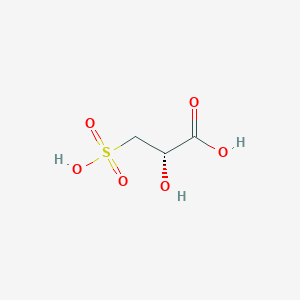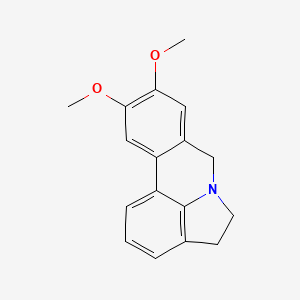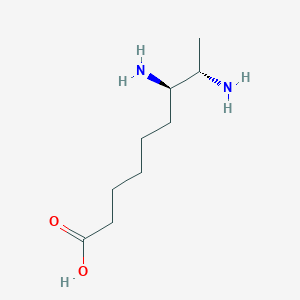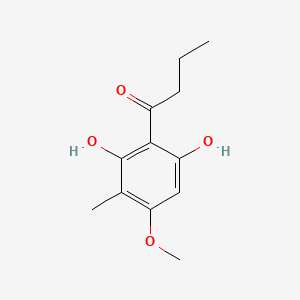
Aspidinol
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'Aspidinol peut être synthétisé par l'extraction de Dryopteris fragrans (L.) Schott. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol, l'éther, le chloroforme et l'acétone . Le composé est généralement obtenu sous forme de cristaux aciculaires ou prismatiques avec un point de fusion de 156-161 °C .
Méthodes de production industrielle : La production industrielle d'this compound implique une extraction à grande échelle à partir des rhizomes de Dryopteris fragrans. La matière végétale est séchée et broyée, puis soumise à une extraction par solvant. L'extrait est ensuite purifié par cristallisation pour obtenir de l'this compound pur .
Analyse Des Réactions Chimiques
Types de réactions : L'Aspidinol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .
Réactifs et conditions courants :
Oxydation : L'this compound peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : La réduction de l'this compound peut être réalisée à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des hydrocarbures .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
5. Mécanisme d'action
L'this compound exerce ses effets antibactériens principalement en inhibant la formation de ribosomes dans les cellules bactériennes . Cette inhibition perturbe la synthèse des protéines, conduisant à la mort des cellules bactériennes. De plus, l'this compound affecte la synthèse des acides aminés et réduit la production de facteurs de virulence, ce qui améliore encore son activité antibactérienne .
Applications De Recherche Scientifique
Aspidinol has a wide range of scientific research applications:
Mécanisme D'action
Aspidinol is part of a group of phloroglucinol derivatives, including aspidin BB, aspidin PB, and dryofragin . These compounds share similar structures and biological activities but differ in their specific chemical properties and mechanisms of action. Aspidin BB, for example, has been shown to disrupt bacterial membranes and cause DNA damage . This compound’s unique ability to inhibit ribosome formation sets it apart from other similar compounds .
Comparaison Avec Des Composés Similaires
L'Aspidinol fait partie d'un groupe de dérivés de la phloroglucine, y compris l'aspidin BB, l'aspidin PB et la dryofragine . Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent dans leurs propriétés chimiques spécifiques et leurs mécanismes d'action. L'aspidin BB, par exemple, s'est avéré perturber les membranes bactériennes et provoquer des dommages à l'ADN . La capacité unique de l'this compound à inhiber la formation de ribosomes le distingue des autres composés similaires .
Composés similaires :
- Aspidin BB
- Aspidin PB
- Dryofragine
Les propriétés uniques de l'this compound et son large éventail d'applications en font un composé précieux dans la recherche scientifique et l'industrie.
Propriétés
IUPAC Name |
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJTYFSORWKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966225 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-40-4 | |
| Record name | Aspidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW75I6CNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


